molecular formula C8H10N2O4 B1589175 2-propyl-1H-imidazole-4,5-dicarboxylic Acid CAS No. 58954-23-7

2-propyl-1H-imidazole-4,5-dicarboxylic Acid

Cat. No.: B1589175
CAS No.: 58954-23-7
M. Wt: 198.18 g/mol
InChI Key: BGPZYJSOTDBJMV-UHFFFAOYSA-N
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Description

2-propyl-1H-imidazole-4,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propyl-1H-imidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPZYJSOTDBJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437036
Record name 2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58954-23-7
Record name 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58954-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-propyl-1H-imidazole-4,5-dicarboxylic acid a suitable ligand for constructing coordination polymers?

A: H3PrIDC possesses several attractive features for CP synthesis: * Multiple coordination sites: The molecule contains three carboxylic acid groups and an imidazole nitrogen, offering diverse coordination modes like monodentate, bidentate, and bridging. [, , ]* Flexibility: The propyl group introduces conformational flexibility, allowing the ligand to adopt various conformations to satisfy the coordination geometry of different metal ions. [, , ]* Potential for hydrogen bonding: The carboxylic acid and imidazole groups can participate in hydrogen bonding, influencing crystal packing and supramolecular assembly. []

Q2: What types of coordination polymer structures have been reported using H3PrIDC?

A: H3PrIDC has been used to synthesize a wide array of CP architectures:* 1D chains: [Zn(IPT)(PrIDC)(H2O)]n, where IPT is 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazolate. []* 2D layers: A copper(II) coordination polymer with a (4,4)-connected layer structure. [] * 3D frameworks: Examples include [Cd(H2pimda)(2)] with 1D channels and {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n). [, ]

Q3: How does the propyl substituent influence the structures of the resulting coordination polymers?

A: The propyl group plays a significant role in dictating the final structure of the CPs: * Steric effects: The bulky propyl group can influence the packing of the ligands and the overall dimensionality of the framework. []* Conformational flexibility: It enables the ligand to adjust its conformation to accommodate the coordination preferences of the metal ions. []* Intermolecular interactions: The propyl group can participate in weak van der Waals interactions, affecting crystal packing and potentially contributing to the formation of porous structures. []

Q4: What are the luminescence properties of H3PrIDC-based coordination polymers?

A: Several H3PrIDC-based CPs display interesting luminescent properties. For instance, [Cd(H(2)pimda)(2)] exhibits strong blue emissions at room temperature. [] The specific emission wavelengths and intensities depend on the incorporated metal ions and the overall structure of the CPs.

Q5: Have any magnetic properties been observed in H3PrIDC-based coordination polymers?

A: Yes, research on {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n) revealed weak antiferromagnetic coupling between the neighboring Nd(III) ions. []

Q6: Are there any studies on the thermal stability of coordination polymers containing H3PrIDC?

A: Yes, thermal analyses, such as thermogravimetric analysis (TGA), have been conducted on several H3PrIDC-based CPs. These studies provide valuable information about their thermal decomposition behavior and framework stability. [, , , ]

Q7: What are the potential applications of H3PrIDC-based coordination polymers?

A: The unique properties of H3PrIDC-based CPs make them promising candidates for various applications:* Luminescent materials: Their luminescence properties make them attractive for potential use in sensors, displays, and lighting applications. []* Gas storage and separation: The presence of channels and cavities in some H3PrIDC-based CPs suggests their potential for gas storage and separation applications. []* Catalysis: The metal centers within the CPs can act as catalytically active sites, while the framework can provide shape selectivity. []

Q8: Are there any reported methods for controlling the morphology of H3PrIDC-based coordination polymers?

A: Research has shown that by carefully adjusting reaction conditions, it's possible to influence the morphology of the resulting CPs. For instance, [Cd(H2pimda)(2)] has been synthesized with a unique microscopic single-crystal tube morphology. []

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